Product packaging for 1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol(Cat. No.:CAS No. 1249865-66-4)

1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol

Cat. No.: B2485235
CAS No.: 1249865-66-4
M. Wt: 195.266
InChI Key: AIQHSQKDRHEQOR-UHFFFAOYSA-N
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Description

Product Identification and Properties 1-[2-(1H-Pyrazol-1-yl)ethyl]piperidin-4-ol ( 1249865-66-4) is an organic compound with the molecular formula C 10 H 17 N 3 O and a molecular weight of 195.26 g/mol . Its structure features a piperidine ring where the nitrogen is connected to a hydroxyethyl chain that terminates in a pyrazole heterocycle. Research Significance and Applications This compound belongs to a class of piperidine-pyrazole hybrids that are of significant interest in medicinal and organic chemistry. Pyrazole derivatives are recognized as a privileged scaffold in drug discovery due to their diverse pharmacological profiles . These compounds are frequently investigated as key intermediates in the synthesis of more complex molecules and for their potential biological activities. Research into structurally related compounds indicates potential applications in developing ligands for various biological targets, making this compound a valuable building block for constructing chemical libraries for high-throughput screening . Handling and Safety This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. According to supplier data, this compound should be stored in a dark place under an inert atmosphere at room temperature . Please refer to the Safety Data Sheet for comprehensive handling and safety information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17N3O B2485235 1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol CAS No. 1249865-66-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-pyrazol-1-ylethyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c14-10-2-6-12(7-3-10)8-9-13-5-1-4-11-13/h1,4-5,10,14H,2-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQHSQKDRHEQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Transformations of 1 2 1h Pyrazol 1 Yl Ethyl Piperidin 4 Ol

Retrosynthetic Analysis of the 1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol Framework

Retrosynthetic analysis of this compound identifies three primary components: the pyrazole (B372694) ring, the piperidin-4-ol scaffold, and the two-carbon ethyl linker. The most logical disconnection points are the C-N bonds that form the final molecule.

A primary disconnection can be made at the piperidine (B6355638) nitrogen and the adjacent ethyl group (C-N bond). This suggests an N-alkylation of piperidin-4-ol with a pyrazole-containing electrophile, such as 1-(2-haloethyl)-1H-pyrazole. This approach simplifies the synthesis into two main challenges: the preparation of the piperidin-4-ol precursor and the synthesis of the N-substituted pyrazole sidechain.

A second disconnection can be envisioned within the pyrazole ring itself. The pyrazole heterocycle is classically formed via the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. This suggests that the pyrazole portion of the molecule can be constructed from simpler, acyclic precursors.

Therefore, a convergent synthesis would involve the separate synthesis of the piperidin-4-ol scaffold and a suitable pyrazole derivative, followed by their coupling. This modular approach allows for flexibility and optimization in the preparation of each component.

Foundational Synthetic Routes to Pyrazole Moieties

The pyrazole nucleus is a cornerstone of many pharmacologically significant molecules. mdpi.com Its synthesis has been extensively studied, leading to a variety of robust methods.

Cyclocondensation Reactions of Hydrazines with 1,3-Dicarbonyl Precursors

The most traditional and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. nih.govnih.govbeilstein-journals.orgyoutube.com This reaction proceeds by the initial formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com

The reaction between a β-diketone and hydrazine derivatives can lead to two potential regioisomers, although in many cases, a single isomer is predominantly formed. nih.gov The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by simply varying the substituents on the hydrazine and the dicarbonyl precursor. beilstein-journals.orgresearchgate.net For instance, ketones and acid chlorides can be used to generate 1,3-diketones in situ, which are then converted to pyrazoles by the addition of hydrazine. mdpi.com

Reactant AReactant BCatalyst/SolventProductYieldReference
1,3-DiketoneHydrazineEthanolPolysubstituted PyrazoleGood nih.gov
Ketone + Acid ChlorideHydrazineN/A (in situ)PyrazoleGood to Excellent mdpi.com
Arylhydrazine1,3-DiketoneN,N-dimethylacetamide1-Aryl-3,4,5-substituted Pyrazole59-98% mdpi.com

Pyrazole Synthesis from Pyranone Derivatives

Pyranones, particularly 2-pyranones and 4-pyranones, serve as effective precursors for the synthesis of pyrazoles. mdpi.com The reaction with hydrazine or its derivatives typically involves a ring-opening of the pyranone, followed by a cyclization reaction to form the pyrazole ring. nih.govmdpi.com For example, the Suzuki coupling of arylboronic acids with chromones, followed by treatment with hydrazine hydrate, yields 3,4-diarylpyrazoles. mdpi.com This method provides a pathway to pyrazoles that might be otherwise difficult to access. Various pyranone derivatives can be effectively converted to their corresponding pyrazoles in ethanol. mdpi.com

The synthesis of pyrano[2,3-c]pyrazole derivatives often involves multicomponent reactions, for instance, by condensing an aldehyde, malononitrile, hydrazine hydrate, and ethyl acetoacetate. sciensage.inforesearchgate.net These reactions can be facilitated by various catalysts or green chemistry techniques like microwave irradiation. nih.gov

PrecursorReagentsConditionsProduct TypeReference
Chromones1. Arylboronic acid (Suzuki coupling) 2. Hydrazine hydrateN/A3,4-Diarylpyrazole mdpi.com
Pyranone derivativesHydrazineEthanolCorresponding pyrazole mdpi.com
Aldehyde, malononitrile, hydrazine hydrate, ethyl acetoacetatel-tyrosineH2O–ethanol, microwavePyrano[2,3-c]pyrazole nih.gov

Approaches Involving Acetylenic Ketones

The reaction of acetylenic ketones with hydrazines is a long-established method for synthesizing pyrazoles. nih.govmdpi.com This cyclocondensation reaction can, however, result in a mixture of two regioisomers. mdpi.com The regioselectivity of the reaction is influenced by the nature of the substituents on both the acetylenic ketone and the hydrazine. thieme-connect.com Despite this, methods have been developed to achieve high regioselectivity, affording single pyrazole isomers in excellent yields. mdpi.comthieme-connect.com For example, the cyclization of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines occurs with excellent regioselectivity. mdpi.com

Reactant AReactant BOutcomeReference
Acetylenic KetonesHydrazine DerivativesCan yield a mixture of two regioisomers mdpi.com
Acetylenic KetonesSubstituted HydrazinesHighly regioselective, single pyrazole isomers thieme-connect.com
Phenylacetylene, Aromatic Aldehydes, IodineHydrazinesHigh regioselectivity, one-pot procedure nih.gov

Palladium-Catalyzed Coupling Reactions for Pyrazole Formation

Modern synthetic chemistry has introduced palladium-catalyzed cross-coupling reactions as a powerful tool for the synthesis and functionalization of pyrazoles. organic-chemistry.org The Suzuki coupling, for instance, can be used to introduce aryl or other substituents onto a pre-formed pyrazole ring. mdpi.com

Furthermore, palladium catalysis can be employed in the direct formation of the pyrazole ring. A palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide can produce pyrazole derivatives. organic-chemistry.org Another innovative approach involves the palladium-catalyzed ring-opening reaction of 2H-azirines with hydrazones to provide polysubstituted pyrazoles. organic-chemistry.orgdntb.gov.ua Palladium-catalyzed C-N coupling reactions are also effective for the synthesis of N-arylpyrazoles from aryl triflates and pyrazole derivatives, using specialized phosphine (B1218219) ligands like tBuBrettPhos. organic-chemistry.orgacs.org Similarly, N-allylic alkylation of pyrazoles can be achieved with unactivated vinylcyclopropanes using a palladium catalyst. acs.org

Reaction TypeSubstratesCatalyst SystemProductReference
C-N CouplingAryl Triflates, Pyrazole derivativesPd(dba)2 / tBuBrettPhosN-Arylpyrazoles acs.org
Ring-Opening2H-Azirines, HydrazonesPd(OAc)2Polysubstituted Pyrazoles organic-chemistry.orgdntb.gov.ua
N-Allylic AlkylationPyrazoles, VinylcyclopropanesPd(PPh3)4 / 5,5'-dimethyl-2,2'-bipyridineN-Alkyl Pyrazoles acs.org

Synthetic Methodologies for Piperidine Scaffold Derivatization

The final step in the convergent synthesis of this compound involves the derivatization of the piperidine scaffold. This is typically achieved through N-alkylation of the piperidine nitrogen. researchgate.net

The N-alkylation of piperidin-4-ol, a secondary amine, can be accomplished by reacting it with an appropriate alkylating agent, such as 1-(2-bromoethyl)-1H-pyrazole or 1-(2-chloroethyl)-1H-pyrazole. This reaction is a standard nucleophilic substitution where the piperidine nitrogen acts as the nucleophile. The reaction is generally carried out in the presence of a base, such as potassium carbonate (K2CO3) or triethylamine (B128534) (Et3N), to neutralize the hydrohalic acid byproduct. researchgate.netsciencemadness.org The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed. researchgate.net

To avoid the formation of quaternary ammonium (B1175870) salts, the alkyl halide can be added slowly to the reaction mixture, ensuring that the piperidine remains in excess. researchgate.net The synthesis of N-substituted piperidines is a fundamental transformation in medicinal chemistry, with numerous established protocols. nih.govajchem-a.com For example, a three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine has been reported, which involves nucleophilic aromatic substitution, hydrogenation of a pyridine (B92270) moiety, and subsequent iodination. researchgate.net

Piperidine DerivativeAlkylating AgentBase/SolventReaction TypeReference
PiperidineAlkyl bromide or iodideAcetonitrileN-Alkylation researchgate.net
PiperidineAlkylating agentK2CO3 / DMFN-Alkylation researchgate.net
4-PiperidoneAryl halides(Ullmann condensation)N-Arylation sciencemadness.org

Specific Synthetic Pathways for this compound Construction

The construction of the target molecule, this compound, can be approached through several strategic disconnections of its core structure. A logical and commonly employed method involves the formation of the bond between the pyrazole nitrogen and the ethyl linker attached to the piperidine ring.

A plausible and efficient synthetic route to this compound involves a multi-step sequence starting from readily available precursors. This pathway can be conceptually broken down into the formation of a key intermediate, 1-(2-chloroethyl)piperidin-4-one, followed by N-alkylation of pyrazole and subsequent reduction of the piperidone carbonyl group.

Step 1: Synthesis of 1-(2-Chloroethyl)piperidin-4-one

The initial step involves the N-alkylation of piperidin-4-one with a suitable two-carbon electrophile bearing a leaving group. A common approach is the reaction of piperidin-4-one hydrochloride with 1-bromo-2-chloroethane (B52838) in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. The use of 1-bromo-2-chloroethane allows for the selective reaction at the more reactive bromine-bearing carbon.

Step 2: N-Alkylation of Pyrazole

The pyrazole ring is then introduced via a nucleophilic substitution reaction. The sodium salt of pyrazole, generated by treating pyrazole with a strong base like sodium hydride in an anhydrous solvent such as dimethylformamide (DMF), is reacted with the previously synthesized 1-(2-chloroethyl)piperidin-4-one. The chloride acts as the leaving group, leading to the formation of 1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-one. This N-alkylation of pyrazoles is a well-established transformation. researchgate.netsemanticscholar.org

Step 3: Reduction of the Piperidone Carbonyl Group

The final step to obtain the target compound is the reduction of the ketone functionality in the piperidine ring. This can be achieved using a variety of reducing agents. A common and effective method is the use of sodium borohydride (B1222165) (NaBH4) in a protic solvent like methanol (B129727) or ethanol. This reagent selectively reduces the ketone to a secondary alcohol without affecting the pyrazole ring, yielding this compound.

An alternative approach to the core structure involves the initial reduction of piperidin-4-one to piperidin-4-ol, followed by N-alkylation with a pre-functionalized pyrazole derivative, such as 1-(2-chloroethyl)-1H-pyrazole. This route may offer advantages in terms of solubility and reactivity of the intermediates.

While a step-by-step synthesis is effective for the specific target compound, the generation of a library of analogues can be efficiently achieved through one-pot multicomponent reactions (MCRs). MCRs offer advantages in terms of operational simplicity, time, and resource efficiency. organic-chemistry.orgnih.govmdpi.comnih.gov For the synthesis of analogues of this compound, a one-pot reaction could be envisioned involving a piperidine precursor, a pyrazole, and a linking fragment.

For instance, a one-pot synthesis could involve the reaction of an aryl halide, di-tert-butylazodicarboxylate, and a 1,3-dicarbonyl compound to generate an N-arylpyrazole intermediate in situ. organic-chemistry.orgnih.gov This could then be further reacted with a suitable piperidine derivative in the same pot. Although a direct MCR for the title compound is not explicitly reported, the principles of MCRs in pyrazole synthesis are well-documented and could be adapted. datapdf.comacs.org For example, a one-pot reaction of hydrazine hydrate, an arylidene malononitrile, and an isothiocyanate can yield functionalized pyrazoles. nih.gov

Table 1: Comparison of Synthetic Strategies

StrategyAdvantagesDisadvantagesKey Reactions
Step-by-Step Synthesis High control over each step, well-defined intermediates, generally higher yields for a specific target.More time-consuming, requires isolation of intermediates.N-alkylation, Ketone Reduction
Multicomponent Reactions Time and resource efficient, rapid generation of diverse analogues.Often lower yields, optimization can be challenging, may not be suitable for a single target.Cyclocondensation, In-situ intermediate formation

Derivatization and Functionalization of this compound

The core structure of this compound possesses several reactive sites that allow for a wide range of chemical modifications. These derivatizations are crucial for modulating the physicochemical and biological properties of the molecule.

The secondary hydroxyl group on the piperidine ring is a prime site for functionalization. Standard organic transformations can be employed to introduce a variety of functional groups.

Esterification: The hydroxyl group can be readily converted to an ester by reaction with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base like triethylamine or pyridine. byjus.comwikipedia.org Alternatively, coupling with a carboxylic acid using standard coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is also a viable method.

Etherification: The formation of an ether linkage can be achieved through the Williamson ether synthesis. masterorganicchemistry.comyoutube.comlibretexts.orgresearchgate.netcdnsciencepub.com This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form the corresponding alkoxide, which is then reacted with an alkyl halide.

Table 2: Examples of Hydroxyl Group Modifications

ReactionReagentsProduct Functional Group
Esterification Acetyl chloride, TriethylamineAcetate Ester
Etherification Sodium hydride, Methyl iodideMethyl Ether

The pyrazole ring is an aromatic heterocycle and can undergo electrophilic substitution reactions. The position of substitution is influenced by the electronic nature of the substituents already present. For a 1-substituted pyrazole, the C4 position is generally the most susceptible to electrophilic attack.

Halogenation: The pyrazole ring can be halogenated at the C4-position using various halogenating agents. For instance, bromination can be achieved with N-bromosuccinimide (NBS) in a solvent like chloroform (B151607) or carbon tetrachloride. acs.org

Nitration: Nitration of the pyrazole ring can be accomplished using a mixture of nitric acid and sulfuric acid. rsc.orgcdnsciencepub.comnih.gov The reaction conditions need to be carefully controlled to avoid over-nitration or side reactions. The nitration of 1-phenylpyrazole (B75819) derivatives often occurs at the 4-position of the pyrazole ring. rsc.orgresearchgate.net

The ethyl linker connecting the pyrazole and piperidine rings can also be a target for modification, although this typically requires a more involved synthetic strategy starting from different building blocks. For instance, analogues with a longer or shorter alkyl chain, or with substituents on the linker, could be synthesized by employing appropriately modified starting materials in the synthetic sequences described in section 2.4.1. The synthesis of pyrazole derivatives with various N-alkyl chains is a common practice in medicinal chemistry to explore the structure-activity relationship. semanticscholar.org

Enantioselective Synthesis Approaches for Chiral Analogues (if applicable)

While this compound itself is achiral, the synthesis of chiral analogues, for instance, those bearing substituents on the piperidine ring, can be achieved through enantioselective methods. The development of asymmetric routes to substituted piperidines is a significant area of research due to the prevalence of the piperidine scaffold in bioactive molecules. nih.govacs.org

For the synthesis of chiral analogues of the target compound, several strategies can be envisioned. One approach involves the use of a chiral starting material, such as an enantiomerically pure substituted piperidin-4-ol. Subsequent alkylation with the pyrazole-ethyl side chain, as described in the general synthesis, would lead to the desired chiral analogue.

Alternatively, asymmetric catalytic methods could be employed. For example, the enantioselective reduction of a corresponding substituted pyridine precursor could yield a chiral piperidine. nih.gov Furthermore, catalytic enantioselective synthesis of 3,4,5-substituted piperidine derivatives has been reported, which could serve as a foundational methodology for creating chiral versions of the target structure. nih.gov

Another potential strategy is the enantioselective functionalization of a dihydropyridine intermediate. This could involve a rhodium-catalyzed asymmetric carbometalation, which has been shown to produce 3-substituted tetrahydropyridines with high enantioselectivity. acs.org Subsequent reduction would furnish the chiral piperidine core, which could then be further elaborated to introduce the pyrazole-ethyl side chain.

The resolution of a racemic mixture of a chiral analogue is also a viable, albeit less direct, method. This can be accomplished through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the individual enantiomers.

Table 3: Potential Enantioselective Strategies

Strategy Description Key Intermediates/Reagents
Chiral Pool SynthesisUtilization of an enantiomerically pure starting material.Enantiopure substituted piperidin-4-ol
Asymmetric CatalysisEnantioselective reduction of a prochiral precursor.Chiral catalyst (e.g., Rh-based), substituted pyridine
Diastereomeric ResolutionSeparation of enantiomers via diastereomeric salt formation.Racemic chiral analogue, chiral resolving agent

Molecular Characterization and Spectroscopic Analysis of 1 2 1h Pyrazol 1 Yl Ethyl Piperidin 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H-NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol, distinct signals would be expected for the pyrazole (B372694) ring, the ethyl linker, and the piperidine-4-ol ring.

Pyrazole Ring Protons: The three protons on the pyrazole ring would appear as distinct signals, likely in the aromatic region (~6.0-7.5 ppm). The proton at the C4 position would typically be a triplet, while the C3 and C5 protons would be doublets.

Ethyl Linker Protons: The two methylene (-CH₂-) groups of the ethyl bridge would appear as two distinct triplets, characteristic of an A₂B₂ system. The methylene group attached to the pyrazole nitrogen would be expected at approximately 4.2 ppm, and the one attached to the piperidine (B6355638) nitrogen at around 2.8 ppm.

Piperidine Ring Protons: The piperidine ring protons would show complex splitting patterns in the aliphatic region (~1.5-3.0 ppm). The proton on the carbon bearing the hydroxyl group (CH-OH) would appear as a multiplet around 3.5-4.0 ppm. The protons on the carbons adjacent to the nitrogen would be shifted downfield compared to the other ring protons.

Hydroxyl Proton: The hydroxyl (-OH) proton would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Pyrazole H-4 ~6.2 Triplet (t)
Pyrazole H-3/H-5 ~7.4 Doublet (d)
Pyrazole H-5/H-3 ~7.5 Doublet (d)
N-CH₂ (Pyrazole) ~4.2 Triplet (t)
N-CH₂ (Piperidine) ~2.8 Triplet (t)
Piperidine H-4 ~3.6 Multiplet (m)
Piperidine H-2, H-6 (axial/equatorial) ~2.2 - 2.9 Multiplets (m)
Piperidine H-3, H-5 (axial/equatorial) ~1.5 - 1.9 Multiplets (m)

¹³C-NMR spectroscopy identifies all unique carbon atoms in the molecule. The spectrum for this compound would be expected to show 10 distinct signals, corresponding to the 10 carbon atoms in its structure.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Pyrazole C-5 ~139
Pyrazole C-3 ~129
Pyrazole C-4 ~105
Piperidine C-4 (C-OH) ~67
N-CH₂ (Ethyl) ~55
Piperidine C-2, C-6 ~52
N-CH₂ (Ethyl) ~49

To unambiguously assign each proton and carbon signal, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, confirming the connectivity within the ethyl linker and throughout the piperidine ring system.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments, such as connecting the ethyl linker to both the pyrazole and piperidine rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which helps in determining the stereochemistry and conformation of the piperidine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. For this compound (Molecular Formula: C₁₀H₁₇N₃O), the expected exact mass would be approximately 195.1372 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The fragmentation pattern would likely show characteristic losses, such as the loss of a water molecule from the piperidinol ring or cleavage at the ethyl linker.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups in a molecule based on their absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Description
O-H Stretch (Alcohol) 3200-3600 (broad) Confirms presence of the hydroxyl group
C-H Stretch (Aromatic/Alkane) 2850-3150 For C-H bonds in the pyrazole and piperidine rings
C=N, C=C Stretch (Pyrazole) 1500-1600 Characteristic of the pyrazole ring system
C-O Stretch (Alcohol) 1050-1150 Confirms the C-OH bond

Chromatographic Analytical Methods for Purity and Identity Confirmation

Chromatographic methods are essential for assessing the purity of the synthesized compound and confirming its identity against a reference standard.

Thin-Layer Chromatography (TLC): TLC would be used to monitor the progress of the synthesis reaction and for preliminary purity assessment.

High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. A pure sample of this compound would show a single major peak at a characteristic retention time under specific conditions (e.g., column type, mobile phase, flow rate).

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be used to both separate it from impurities and provide mass spectral data for identification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyrazole-piperidine derivatives, enabling their separation, quantification, and purity verification. While specific HPLC parameters for the parent compound this compound are not extensively detailed in the available literature, methods developed for analogous structures provide a framework for its analysis. For instance, the analysis of 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a metabolite of haloperidol, has been achieved using a pre-column derivatization HPLC method with fluorescence detection. nih.gov This sensitive method allows for the determination of CPHP in biological samples. nih.gov

Methodologies for related heterocyclic compounds often employ reversed-phase columns. The separation of analytes is typically performed on a reversed-phase LC column, which is a common approach for compounds with the polarity of pyrazole and piperidine derivatives. kuleuven.be The development of an HPLC method for this compound would involve optimizing the mobile phase composition (often a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid or ammonium (B1175870) acetate) and selecting an appropriate stationary phase to achieve efficient separation from impurities and related substances.

ParameterTypical Conditions for Piperidine Derivatives
Stationary Phase Reversed-phase C18 or similar
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detector UV-Vis or Fluorescence
Flow Rate 0.5 - 1.5 mL/min
Temperature Ambient to 40 °C

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of novel piperidine-fused pyrazole derivatives, providing both chromatographic separation and mass-based identification. iajpr.comresearchgate.net This technique is instrumental in confirming the molecular weight of synthesized compounds and identifying metabolites and degradation products. kuleuven.be

In the characterization of newly synthesized pyrazole derivatives, LC-MS analysis is a standard procedure. For example, the synthesis of a 4-phenylpiperidin-4-ol substituted pyrazole derivative was confirmed using LC-MS, among other techniques. bibliotekanauki.pl Similarly, studies on N-phenylpiperazine derivatives containing a pyrazole moiety utilize LC-MS/MS for pharmacokinetic analysis, demonstrating the method's sensitivity and applicability. nih.gov The mass spectrometer is typically coupled with an electrospray ionization (ESI) source, which is well-suited for the polar nature of many pyrazole-piperidine compounds. kuleuven.be

Analytical TechniqueApplication in Pyrazole-Piperidine Derivative AnalysisKey Findings
LC-MS Characterization of novel piperidine fused pyrazolone analogues. iajpr.comresearchgate.netConfirmed the chemical structures of the synthesized compounds. iajpr.com
LC-MS/MS Analysis of chiral pharmaceuticals and their hepatic metabolites. nih.govEnabled sensitive and simultaneous detection of multiple compounds. nih.gov
LC-QTOF/MS Bioanalytical method for a N-phenylpiperazine pyrazole derivative. nih.govEstablished a validated method for pharmacokinetic and biodistribution studies. nih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. This is achieved by using columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher pressures.

In the context of analyzing complex mixtures, such as those found in metabolic profiling, UPLC is particularly advantageous. For instance, a Reverse-Phase UPLC coupled with a Quadrupole Time-of-Flight Mass Spectrometer (RP-UHPLC-QqTOF-MS) has been employed for the comprehensive metabolic profiling of plant extracts containing various classes of compounds. rhhz.net This approach allowed for the efficient separation of metabolites within a 23-minute run time. rhhz.net The application of UPLC for the analysis of this compound and its derivatives would offer improved peak resolution and reduced analysis time, which is crucial for high-throughput screening and quality control applications.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and crystal packing, which is fundamental to understanding the structure-property relationships of a compound.

The general procedure involves growing a single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to construct an electron density map, from which the atomic positions can be determined.

Compound ClassCrystal SystemSpace GroupKey Findings from Crystallographic Studies
bis-Pyrazole DerivativeTriclinicP-1Structure confirmed, showing good agreement with spectral characterizations. researchgate.net
Antipyrine DerivativesMonoclinicP21/cCrystal packing is mainly stabilized by N-H···O and C-H···O hydrogen bonds. researchgate.net

Structure Activity Relationship Sar Investigations of 1 2 1h Pyrazol 1 Yl Ethyl Piperidin 4 Ol Analogues

Systemic Modification of the Pyrazole (B372694) Heterocycle

The reactivity of the pyrazole ring dictates the feasibility of substitutions at its various carbon atoms. Generally, electrophilic substitution reactions occur preferentially at the C4 position, while nucleophilic attacks are more common at the C3 and C5 positions. mdpi.com The placement of substituents at these positions has a marked effect on the biological activity of pyrazole-containing compounds.

Research has shown that the substitution pattern is a critical determinant of a molecule's pharmacological activity. For instance, in a series of 3,4,5-substituted pyrazoles, a 3,5-diphenylpyrazole derivative demonstrated high inhibitory activity against the metalloprotease meprin α. nih.gov The specific location of functional groups is paramount; moving a nitrogen atom from one position to another, such as to the C5 position, has been shown to decrease receptor affinity in certain orexin receptor antagonists. nih.gov

The introduction of specific moieties at the C4 position has also been shown to enhance biological effects. An analogue featuring a 4-(arylchalcogenyl)-1H-pyrazole demonstrated a higher nociceptive threshold in various pain models compared to the unsubstituted compound, indicating that substitution at this position can significantly modulate activity. nih.gov

PositionSubstitution TypeObserved EffectReference Compound ClassCitation
C3/C5DiphenylHigh inhibitory activityMeprin α inhibitors nih.gov
C4ArylchalcogenylIncreased antinociceptive activityAntinociceptive agents nih.gov
C5Nitrogen placementDecreased receptor affinityOrexin receptor antagonists nih.gov

The electronic nature of substituents on the pyrazole ring—whether they are electron-donating or electron-withdrawing—plays a significant role in modulating biological activity. nih.gov Studies on various pyrazole-containing hybrids have found that inhibitory activity is often directly related to the electronic properties of the substituents. nih.gov

Generally, compounds bearing electron-withdrawing groups (EWGs) tend to be more potent than those with electron-donating groups (EDGs). mdpi.com For example, in a series of piperazine-linked bis(chromene) hybrids, a derivative with a para-nitro group (a strong EWG) on an arene unit attached to the pyrazole N1 position demonstrated the highest acetylcholinesterase inhibitory activity. nih.gov

The electronic properties of substituents can also influence the tautomeric equilibrium of the pyrazole ring, which can, in turn, affect how the molecule interacts with its target. mdpi.com

Electron-donating groups (e.g., -NH₂, -OH, -CH₃) tend to favor the tautomer where the substituent is at the C3 position. mdpi.com

Electron-withdrawing groups (e.g., -COOH, -CHO, -NO₂) generally stabilize the tautomer with the substituent at the C5 position. mdpi.com

This preferential stabilization can alter the molecule's shape and hydrogen-bonding capabilities, thereby impacting its biological efficacy.

Substituent TypeExample GroupsGeneral Impact on PotencyTautomeric PreferenceCitation
Electron-Withdrawing-NO₂, -COOH, -CHOOften increases potencyStabilizes C5-tautomer nih.govmdpi.commdpi.com
Electron-Donating-NH₂, -OH, -CH₃Often less potent than EWG-substituted analoguesFavors C3-tautomer mdpi.commdpi.com

The size and bulk of substituents on the pyrazole ring introduce steric effects that can either enhance or diminish a compound's activity. The steric profile can influence the molecule's conformation, its ability to fit into a binding pocket, and its synthetic accessibility. nih.gov

In some cases, bulky substituents can improve activity. For instance, pyrazole analogues with sterically hindered groups such as dicyclohexylamide showed better attenuation of microglia-mediated neurotoxicity compared to a less hindered analogue. nih.gov However, the relationship between steric bulk and activity is not always linear. In studies of cannabinoid receptor antagonists, increasing the length and bulk of a substituent was associated with increased receptor affinity, but only up to a certain point, after which further increases offered no benefit. nih.gov The position of the bulky group is also critical, with theoretical studies suggesting that pyrazoles carrying bulkier groups on the C3 position exhibit higher stability. mdpi.com

Strategic Modifications of the Piperidine (B6355638) Ring

The piperidine moiety serves as a crucial component, often acting as a scaffold and influencing the compound's physicochemical properties, such as its basicity and solubility. Modifications to this ring can profoundly affect potency and receptor binding. ajchem-a.com

The basicity of the piperidine nitrogen is a critical factor that drives affinity and selectivity for many biological targets, particularly receptors and ion channels. nih.gov Piperidine is significantly more basic than aromatic nitrogen heterocycles like pyridine (B92270). This is because the lone pair of electrons on piperidine's sp³-hybridized nitrogen is more available for protonation compared to the lone pair on pyridine's sp²-hybridized nitrogen, which is held more closely to the nucleus. stackexchange.comquora.comyoutube.com

The pKa of the piperidine nitrogen determines its protonation state at physiological pH. A higher basicity ensures that the nitrogen atom is predominantly in its protonated, positively charged form. nih.gov This positive charge is often essential for forming key interactions, such as salt bridges, with acidic amino acid residues (e.g., aspartate, glutamate) in a receptor's binding site. nih.gov The importance of this basicity is highlighted when comparing piperidine-containing compounds to their piperazine (B1678402) analogues; the difference in inhibitory potency can often be ascribed to the change in protonation state and basicity. nih.gov Computational models of cannabinoid receptor ligands predict that substituents with a positive charge density in the aminopiperidine region would possess increased pharmacological activity. nih.gov

Substitutions on the carbon framework of the piperidine ring can modulate a compound's interaction with its target through steric and electronic effects, as well as by introducing new points for hydrogen bonding. mdpi.com The C4 position, occupied by a hydroxyl group in the parent compound, is a prime site for modification.

The C4-hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions within a binding pocket. Modifications at this position can probe the nature of the receptor site:

Esterification or Etherification: Converting the hydroxyl group to an ester or ether can explore the steric tolerance of the binding site and eliminate hydrogen bond donating capability.

Inversion of Stereochemistry: If the C4 carbon is chiral, altering its stereochemistry can reveal the specific spatial arrangement required for optimal binding.

Replacement with other functional groups: Substituting the hydroxyl with groups like an amino, fluoro, or small alkyl moiety can systematically alter the polarity, basicity, and hydrogen bonding potential at this position. mdpi.com

SAR studies on related piperidine-containing molecules have shown that even small changes can have significant effects. For example, the introduction of fluorine atoms or altering the substitution pattern on an attached phenyl ring can enhance inhibitory properties. mdpi.com The length and branching of substituents on the piperidine ring can also influence receptor affinity and efficacy, demonstrating that both proximity and steric requirements are important considerations in analogue design. nih.gov

Impact of Piperidine Ring Stereochemistry

The stereochemistry of substituents on the piperidine ring is a crucial determinant of biological activity. For analogues of 1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol, the orientation of the hydroxyl group at the 4-position can significantly impact interactions with the target protein. While specific enantiomeric data for this compound are not extensively detailed in publicly available literature, the principles of stereoselectivity are well-established for related compounds. For instance, in a series of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines, analogues with the hydroxyl group in the (S)-configuration demonstrated greater selectivity for the dopamine (B1211576) transporter (DAT) over the serotonin (B10506) transporter (SERT) when compared to their (R)-enantiomers nih.gov. This highlights the importance of the spatial arrangement of the hydroxyl group for selective receptor engagement. The precise orientation of the hydroxyl group can influence hydrogen bonding interactions within the receptor's binding pocket, leading to significant differences in affinity and functional activity between enantiomers.

Exploration of Piperidine Ring Contraction or Expansion (Ring Morphing)

Modification of the piperidine ring size, through contraction to a pyrrolidine or expansion to an azepane, is a common strategy in medicinal chemistry to explore new chemical space and improve pharmacokinetic or pharmacodynamic properties. In the context of dopamine D4 receptor ligands, such modifications can alter the conformational flexibility and the spatial orientation of key pharmacophoric elements.

Analysis of the Ethyl Linker's Contribution to Activity

The ethyl linker connecting the pyrazole and piperidine rings plays a significant role in defining the spatial relationship between these two key moieties.

Variation of Linker Length and Flexibility

The length and flexibility of the linker are critical for optimal positioning of the pharmacophoric groups within the receptor binding site. Shortening or lengthening the ethyl linker can significantly impact binding affinity and selectivity. In a series of potent and selective dopamine D4 receptor piperidine antagonists, modification of the linker length between a quinolinone nucleus and the basic piperidine function was explored. The results indicated that variations in linker length had a notable effect on D4 receptor affinity nih.govresearchgate.netnih.gov. For instance, shortening the linker in some series led to a retention of high affinity, demonstrating the adaptability of the receptor pocket to different linker lengths nih.govresearchgate.net.

CompoundLinker ModificationD4 Receptor Affinity (pKi)
Analog AEthyl (2-carbon)8.5
Analog BPropyl (3-carbon)8.2
Analog CButyl (4-carbon)7.9

This table is illustrative and based on general findings in related compound series, as specific data for this compound analogues is limited.

Preclinical Pharmacological Spectrum and Mechanisms of Action

In Vitro Pharmacological Profiling

Antiproliferative and Antineoplastic Activities in Cancer Cell Lines

Activity against Human Lung Carcinoma (A549)

There is no published data on the cytotoxic or antiproliferative activity of 1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol against the human lung carcinoma cell line A549. Research on other novel pyrazole (B372694) derivatives has shown varied efficacy against A549 cells, suggesting that the anticancer activity is highly dependent on the specific substitutions on the pyrazole and other linked moieties. nih.govmdpi.comsrrjournals.comnih.govresearchgate.net

Activity against Human Breast Carcinoma (MCF-7, MDA-MB-231)

Specific studies detailing the effects of this compound on human breast carcinoma cell lines MCF-7 and MDA-MB-231 have not been found in the scientific literature. The MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) cell lines represent different subtypes of breast cancer, and compounds can exhibit differential activity against them.

Activity against Human Cervix Carcinoma (HeLa)

There is no available research documenting the activity of this compound against the human cervix carcinoma cell line, HeLa.

Activity against other Cancer Cell Lines (e.g., K562, Colo-205, MDA-MB 231, IMR-32, Hep G2, murine P388 leukemia)

A review of the literature did not yield any studies on the efficacy of this compound against other cancer cell lines, including K562 (chronic myelogenous leukemia), Colo-205 (colorectal adenocarcinoma), IMR-32 (neuroblastoma), Hep G2 (hepatocellular carcinoma), or the murine P388 leukemia model.

Inhibition of Tubulin Polymerization

The potential for this compound to inhibit tubulin polymerization has not been investigated in published studies. This mechanism is a key feature of several successful anticancer agents, and while some pyrazole derivatives have been explored for this activity, no such data exists for the specific compound .

Induction of Cell Apoptosis

Similarly, there is no direct evidence from preclinical studies to suggest that this compound induces apoptosis in cancer cells. The induction of programmed cell death is a primary goal of many cancer therapies.

Antimicrobial and Antileishmanial Activities

The antimicrobial and antileishmanial potential of this compound remains uncharacterized. Both pyrazole and piperidine (B6355638) scaffolds are present in various compounds with demonstrated antibacterial, antifungal, and antiprotozoal activities. nih.govnih.govbiointerfaceresearch.comacademicjournals.org However, without specific testing of this compound, its spectrum of activity against microbial pathogens is unknown.

Antibacterial Spectrum

No specific research data was found on the antibacterial spectrum of this compound. However, the broader classes of pyrazole and piperidine derivatives have been investigated for their antibacterial properties. For instance, various newly synthesized pyrazole derivatives have demonstrated weak to good in vitro antibacterial activity against several bacterial strains. johnshopkins.edu Similarly, certain piperidin-4-one derivatives have shown significant antimicrobial activity when compared to standard drugs like ampicillin. biomedpharmajournal.org Another study synthesized novel piperidine derivatives and evaluated their antimicrobial activities, with some compounds exhibiting strong inhibitory effects against multiple bacteria. researchgate.net

Antifungal Spectrum

There is no available information on the antifungal spectrum of this compound. Research into related heterocyclic compounds has shown that pyrazoline derivatives, which share a structural similarity, have been synthesized and evaluated as potential antifungal agents against various Candida species. nih.gov Additionally, some novel piperidine derivatives have displayed varying degrees of inhibition against fungal species such as Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. researchgate.net A series of new pyrazoline and pyrazole derivatives also underwent evaluation for their antifungal activity. researchgate.net

Antiviral Activity (e.g., Anti-HIV, Anti-H1N1 Influenza A)

Specific antiviral activity for this compound has not been reported. However, related structures have been explored for their antiviral potential. A series of piperidine-substituted purine (B94841) derivatives were developed and showed notable inhibitory potencies against HIV in cellular assays. nih.govresearchgate.net One compound from this series also displayed significant potency against influenza A/H1N1. nih.govresearchgate.net Furthermore, other research has focused on the synthesis and anti-influenza H1N1 activity of A-ring modified oleanonic acid polyamine derivatives, which include piperidine moieties. nih.gov The development of antiviral peptides has also been explored as a promising approach against influenza viruses. mdpi.com

Antileishmanial and Antiparasitic Efficacy

No studies were found detailing the antileishmanial or antiparasitic efficacy of this compound. Research on related pyrazole derivatives has shown some promise in this area. For example, a series of 1-aryl-1H-pyrazole-4-carboximidamides were synthesized and evaluated for their in vitro antileishmanial activities. researchgate.netscielo.br Other studies have also identified 4-(1H-pyrazol-1-yl) benzenesulfonamide (B165840) derivatives as potentially active antileishmanial structures. mdpi.com Furthermore, pyrazole derivatives have been screened as promising agents against Leishmania. academicjournals.org

Antitubercular Activity

There is no available data on the antitubercular activity of this compound. The pyrazole nucleus, however, is a component of interest in the development of new antitubercular agents. Studies on pyrazolylpyrimidinones have been conducted to understand their structure-activity relationship for antitubercular activity. nih.gov Additionally, pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids have been synthesized and shown to have substantial inhibitory effects against Mycobacterium tuberculosis. nih.gov A review of recent literature highlights the ongoing exploration of pyrazole derivatives for their antituberculosis activity. researchgate.net

Anti-inflammatory Properties

The anti-inflammatory properties of this compound have not been specifically investigated. However, related compounds have demonstrated such effects. For instance, a piperazine (B1678402) derivative containing a pyrazole moiety, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester, was found to possess anti-inflammatory and anti-nociceptive effects. nih.gov The broader classes of pyrazoles and pyrazolines are also recognized as potential anti-inflammatory agents. nih.gov

Antidepressant Effects

No research was found concerning the antidepressant effects of this compound. In the broader context of related compounds, a piperazine derivative, 2-(4-((1-Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate, has been evaluated for its anxiolytic-like and antidepressant-like activities. nih.govresearchgate.netdntb.gov.ua Another study on a novel 2-methoxyphenylpiperazine derivative targeting 5-HT1A and D2 receptors also explored its antidepressant-like properties. nih.gov

Anxiolytic-like Effects

No public data is available regarding the anxiolytic-like effects of this compound or its mechanism of action in this context.

Neuroprotective Activities

There are no published studies detailing the neuroprotective activities of this compound.

Antioxidant Properties

Information on the antioxidant properties of this compound is not available in the scientific literature.

In Vivo Preclinical Efficacy Studies

Evaluation in Animal Models of Metabolic Disorders (e.g., Diet-Induced Obesity)

No efficacy studies of this compound in animal models of diet-induced obesity or other metabolic disorders have been found.

Assessment of Anti-Parkinsonian Activity

There is no available research on the assessment of anti-Parkinsonian activity of this compound in relevant animal models.

Anxiolytic-like Activity in Behavioral Models (e.g., Elevated Plus Maze, Light-Dark Box)

Specific data from behavioral models such as the elevated plus maze or light-dark box to evaluate the anxiolytic-like activity of this compound are not publicly available.

Analgesic Activity in Pain Models (e.g., Hot Plate Test)brieflands.com

[Content could not be generated due to a lack of specific research data for this compound.]

Computational Chemistry and Molecular Modeling of 1 2 1h Pyrazol 1 Yl Ethyl Piperidin 4 Ol

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is instrumental in predicting the interaction between a ligand, such as 1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol, and a biological target, typically a protein or enzyme. Such simulations are crucial for understanding the structural basis of a compound's potential therapeutic effect. researchgate.net

Prediction of Binding Modes and Affinities

Molecular docking simulations predict how this compound might fit into the active site of a target protein. The simulation generates various possible binding poses and calculates a scoring function to estimate the binding affinity for each pose. nih.gov Lower binding energy values typically indicate a more stable ligand-protein complex and thus a higher predicted affinity. For pyrazole (B372694) and piperidine (B6355638) derivatives, docking studies have been successfully employed to predict their binding to various targets, including kinases and coagulation factors. nih.govresearchgate.net For instance, studies on similar pyrazolyl piperidine analogs targeting Factor Xa have shown specific binding modes that are crucial for their inhibitory activity. researchgate.net

A hypothetical docking study of this compound against a panel of protein kinases might yield results similar to those shown in the interactive table below.

Target ProteinPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (nM)
Kinase A-9.550
Kinase B-8.2250
Kinase C-7.11200
Kinase D-10.125

Note: This data is hypothetical and for illustrative purposes only.

Elucidation of Key Intermolecular Interactions

Beyond predicting binding affinity, docking studies elucidate the specific non-covalent interactions that stabilize the ligand-target complex. rdd.edu.iq These interactions are fundamental to molecular recognition and biological activity. For this compound, key interactions would likely involve its distinct functional groups:

Hydrogen Bonds: The hydroxyl group (-OH) on the piperidine ring is a prime candidate for forming hydrogen bonds with amino acid residues like aspartate, glutamate, or serine in a protein's active site. The nitrogen atoms of the pyrazole ring can also act as hydrogen bond acceptors. nih.gov

Hydrophobic Interactions: The ethyl linker and parts of the piperidine and pyrazole rings can engage in hydrophobic interactions with nonpolar residues such as valine, leucine, and isoleucine.

Pi-Stacking: The aromatic pyrazole ring can form π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. rdd.edu.iq

The following table outlines potential intermolecular interactions for the compound based on its structure.

Functional Group of LigandPotential Interacting Amino AcidType of Interaction
Piperidin-4-ol (-OH)Asp, Glu, Ser, ThrHydrogen Bond (Donor/Acceptor)
Pyrazole Ring NitrogensAsn, Gln, HisHydrogen Bond (Acceptor)
Pyrazole RingPhe, Tyr, Trpπ-π Stacking
Piperidine Ring (CH2)Val, Leu, Ile, AlaHydrophobic/Van der Waals

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. ej-chem.org By identifying the physicochemical properties that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds. nih.gov

Development of Predictive Models for Biological Activity

To develop a QSAR model for a series of analogs of this compound, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) is required. nih.gov Statistical techniques such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to generate an equation that links molecular descriptors to activity. nih.govresearchgate.net The predictive power of the model is rigorously assessed using internal and external validation methods, with key statistical metrics like the coefficient of determination (r²), cross-validated r² (q²), and Root Mean Square Error (RMSE). nih.gov For pyrazole derivatives, 3D-QSAR models have been successfully developed to guide the design of new compounds with enhanced anticancer activity. nih.govmdpi.com

A representative QSAR model is generally expressed by a linear equation, as shown in the hypothetical example below for a series of pyrazole-piperidine analogs.

QSAR Model EquationF-statisticRMSE
pIC50 = 0.5[Descriptor A] - 1.2[Descriptor B] + 0.8*[Descriptor C] + 3.50.850.7555.60.25

Note: This data is hypothetical and for illustrative purposes only. pIC50 refers to the negative logarithm of the half-maximal inhibitory concentration.

Identification of Physicochemical Descriptors Correlating with Activity

The core of a QSAR model lies in its molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. researchgate.net These can be broadly categorized as:

Electronic Descriptors: (e.g., dipole moment, partial charges) which describe the electronic properties of the molecule.

Steric Descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., LogP) which quantify the molecule's lipophilicity.

Topological Descriptors: (e.g., connectivity indices) which describe the atomic arrangement and bonding.

Studies on pyrazole and piperidine derivatives have often found that a combination of these descriptors influences their biological activity. nih.govresearchgate.net For example, 2D autocorrelation and 3D descriptors have been used to model the activity of furan-pyrazole piperidine derivatives. nih.gov Identifying which descriptors are most influential provides valuable insights for designing more potent molecules. frontiersin.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net DFT calculations can provide detailed information about the geometry, electronic properties, and reactivity of a compound like this compound. tandfonline.comnih.gov

DFT is used to determine the most stable three-dimensional conformation of the molecule by optimizing its geometry to a minimum energy state. researchgate.netnih.gov This optimized structure is crucial for understanding its shape and for use in other computational methods like molecular docking.

Furthermore, DFT calculations provide insights into the molecule's electronic properties through the analysis of its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. researchgate.net

Other calculated properties include the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution and helps identify regions prone to electrophilic or nucleophilic attack, and Mulliken atomic charges, which quantify the partial charge on each atom. researchgate.netresearchgate.net

The table below presents typical values for DFT-calculated parameters obtained for pyrazole-containing heterocyclic compounds.

ParameterTypical ValueSignificance
HOMO Energy-6.0 to -7.0 eVRelates to electron-donating ability
LUMO Energy-1.0 to -2.0 eVRelates to electron-accepting ability
HOMO-LUMO Gap4.0 to 5.0 eVIndicator of chemical reactivity and stability
Dipole Moment2.0 to 5.0 DebyeMeasures overall molecular polarity

Note: These values are representative of related heterocyclic compounds and serve as an illustrative example.

Q & A

Q. What mechanisms explain contradictory bioactivity results across cell lines?

  • Methodology : Profile cell-specific expression of targets (qPCR/Western blot) and efflux pumps (P-gp). Use isogenic cell lines to isolate genetic variables. Single-cell RNA-seq identifies subpopulations with divergent responses .

Notes

  • Structural analogs (e.g., antipsychotic piperidines ) and pyrazole-based inhibitors guide hypothesis generation.
  • SHELX remains critical for crystallographic refinement despite newer software .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.